1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring that is substituted with tert-butyl and methyl groups. This compound is recognized for its diverse applications in medicinal chemistry, agriculture, and industrial processes. Its chemical structure is defined by the presence of both tert-butyl and dimethyl substituents, which significantly influence its reactivity and biological activity. The compound is also known by its chemical identifier 1466743-75-8.
The synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL typically involves the condensation of appropriate ketones with hydrazine derivatives. A common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with tert-butyl chloride under basic conditions. This method allows for the introduction of the tert-butyl group onto the pyrazole ring.
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors may be utilized to enhance yield and purity. The selection of catalysts and solvents is crucial to improve the efficiency of the synthesis process. For example, various solvents such as ethanol or anhydrous conditions may be preferred to facilitate the reaction .
The molecular structure of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL features a five-membered pyrazole ring with two methyl groups at positions 3 and 5, and a tert-butyl group at position 1. The specific arrangement of these substituents contributes to its unique chemical properties.
The molecular formula for this compound is CHNO. Its molecular weight is approximately 192.26 g/mol. The compound's structure can be represented as follows:
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can yield pyrazoline derivatives, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of different substituents onto the pyrazole ring. Halogenating agents such as bromine or chlorine are typically used for electrophilic substitutions.
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, in substitution reactions, the reactivity of the pyrazole ring can be modulated by varying the electronic nature of substituents introduced during the reaction.
The mechanism of action for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator depending on its structural characteristics. The pathways often include inhibition of key enzymes or modulation of receptor activity, which leads to observed biological effects such as antimicrobial or anti-inflammatory activities .
The compound typically appears as a crystalline solid at room temperature. Its melting point and boiling point are not extensively documented in available literature but are expected to align with similar pyrazole derivatives.
The stability and reactivity of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL are influenced by its functional groups. The presence of both tert-butyl and methyl groups enhances its lipophilicity, potentially affecting its solubility in organic solvents versus water.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can provide insights into its structural characteristics and purity .
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL has several significant applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound is investigated for potential biological activities including antimicrobial and anti-inflammatory properties.
Medicine: Ongoing research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds .
Nucleophilic substitution is a cornerstone method for introducing the tert-butyl group onto the pyrazole ring at the N1 position. This approach typically employs 3,5-dimethylpyrazol-4-ol and tert-butyl halides (tert-butyl chloride or bromide) under basic conditions. The reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as the nucleophile, displacing the halide from the tert-butyl reagent .
Key optimization parameters include:
Table 1: Optimization of Nucleophilic Substitution Parameters
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
K2CO3 | DMF | 80 | 78 |
NaOH | Ethanol | 70 | 65 |
NaH | THF | 60 | 82 |
Reaction purity is highly dependent on halide stoichiometry; a 10–15% excess of tert-butyl bromide ensures complete consumption of the pyrazole starting material. Post-reaction purification via recrystallization from ethanol/water mixtures yields >95% pure product .
An alternative route involves constructing the pyrazole ring de novo through condensation between hydrazine derivatives and 1,3-dicarbonyl compounds. tert-Butylhydrazine hydrochloride is condensed with acetylacetone or analogous β-diketones under aqueous basic conditions to form the target molecule in a single step [3].
The reaction mechanism proceeds via:
A representative protocol [3]:
Table 2: Hydrazine and Diketone Variants for Cyclization
Hydrazine Derivative | Carbonyl Compound | Yield (%) |
---|---|---|
tert-Butylhydrazine HCl | Acetylacetone | 87 |
Methylhydrazine | Ethyl acetoacetate | 72 |
Phenylhydrazine | 1,1,1-Trifluoroacetone | 68 |
Critical to success is exclusion of oxygen (via nitrogen sparging) to prevent oxidation byproducts. The aqueous reaction medium simplifies workup but requires precise pH control during crystallization [3].
Solvent-free methodologies address sustainability challenges by eliminating volatile organic compounds. These protocols employ mechanochemical grinding or thermal fusion of solid reactants. For 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol synthesis, neat mixtures of tert-butylhydrazine hydrochloride and acetylacetone are ball-milled with potassium carbonate as a base [4] .
Advantages include:
Microwave irradiation further enhances efficiency. Exposing the reagent mixture to 150 W at 100°C for 20 minutes achieves 94% conversion, as confirmed by High-Performance Liquid Chromatography monitoring. Thermal stability assessments via thermogravimetric analysis confirm no decomposition below 150°C, validating the safety of thermal protocols [4] .
Phase transfer catalysis enables efficient tert-butylation in biphasic systems. This method is particularly valuable for large-scale synthesis, where traditional solvents become cost-prohibitive. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride facilitates anion transfer from the aqueous phase (containing hydroxide) to the organic phase (containing pyrazole and alkyl halide) .
Table 3: Catalyst Screening for Phase Transfer Alkylation
Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | 0 | 24 | <5 |
Tetrabutylammonium bromide | 5 | 4 | 88 |
Aliquat 336 | 5 | 3 | 92 |
Optimal conditions use 5 mol% tetrabutylammonium bromide, 50% sodium hydroxide solution, and stoichiometric tert-butyl bromide at 50°C. The catalyst reduces reaction time from >20 hours to 3–4 hours while improving yield by 30–40% versus uncatalyzed reactions. A critical consideration is minimizing water content (<5% v/v) to prevent hydrolysis of the tert-butyl halide .
Continuous flow technology enhances reproducibility and safety for large-scale manufacturing. In this system, solutions of tert-butylhydrazine and diketone precursors are pumped through a heated tubular reactor with precise temperature control. Key advantages over batch processes include:
Table 4: Batch vs. Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction time | 22 hours | 25 minutes |
Temperature control | ±5°C | ±0.5°C |
Throughput (gram/hour) | 1.2 | 18 |
Yield | 87% | 93% |
A validated protocol employs a stainless-steel reactor (100 milliliter volume) at 120°C with a residence time of 25 minutes. The output solution is cooled and crystallized directly, achieving 93% isolated yield at kilogram scale. This approach eliminates the need for nitrogen sparging (required in batch to prevent oxidation) due to the sealed reactor environment [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7